2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-4-pyridin-2-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGHPYYNTYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making it a compound of interest in drug development.
Comparison with Similar Compounds
Positional Isomers: (S)-3-Amino-4-(pyridin-4-yl)butanoic Acid Dihydrochloride
- Structural Differences: The amino group is at position 3 (vs. 2 in the target compound), and the pyridine ring is substituted at the para-position (4-pyridinyl vs. 2-pyridinyl) .
- Implications :
- The para-substituted pyridine may alter electronic properties, affecting binding affinity in biological systems.
- Positional isomerism could influence stereochemical interactions with chiral targets, such as enzymes or transporters.
Functional Group Variants: (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
Amino Acid Derivatives: 4-(Dimethylamino)butanoic Acid Hydrochloride
- Structural Differences: A dimethylamino (-N(CH₃)₂) group replaces both the amino and pyridinyl groups .
- Implications: Increased steric bulk and basicity due to the dimethylamino group. Potential for distinct solubility profiles; dimethylamino groups enhance hydrophilicity but reduce hydrogen-bonding capacity compared to pyridine.
Salt Forms: p-Toluenesulfonate Salts of (S)-2-Amino-4-(methylthio)butanoic Acid Esters
- Structural Differences : These compounds feature a methylthio (-S-CH₃) group at position 4 and are formulated as p-toluenesulfonate salts rather than dihydrochlorides .
- Implications :
- Sulfonate salts may exhibit different crystallinity and thermal stability compared to hydrochloride salts.
- Methylthio groups introduce sulfur-based reactivity (e.g., oxidation susceptibility).
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride | 92767-16-3 | C₉H₁₄Cl₂N₂O₂ | 253.13 | 2-pyridinyl, amino at C2 | Dihydrochloride |
| (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | Not provided | Likely C₉H₁₄Cl₂N₂O₂ | ~253 (estimated) | 4-pyridinyl, amino at C3 | Dihydrochloride |
| (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride | 3311-01-1 | C₅H₁₂ClNO₃ | 169.61 | Methoxy at C4 | Hydrochloride |
| 4-(Dimethylamino)butanoic acid hydrochloride | Not provided | C₆H₁₄ClNO₂ | 179.64 | Dimethylamino at C4 | Hydrochloride |
Research and Application Insights
- Pharmaceutical Relevance: The 2-pyridinyl group in the target compound may confer affinity for metal ions or π-π stacking interactions in protein binding, distinguishing it from methoxy or dimethylamino variants .
- Synthetic Utility : Dihydrochloride salts are often preferred in drug development for improved stability and solubility, whereas sulfonate salts (e.g., ) might be tailored for ionic liquid crystal applications .
- Limitations in Evidence : Detailed comparative studies on bioavailability, toxicity, or thermodynamic properties are absent in the provided sources, highlighting the need for further experimental characterization.
Biological Activity
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Research indicates that it may help protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, thus potentially reducing oxidative damage in cells.
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for various therapeutic applications.
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Interaction : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal excitability.
- Modulation of Signaling Pathways : The compound can modulate signaling pathways related to inflammation and cell survival, particularly through the regulation of cytokines and growth factors.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as cystathionine β-synthase (CBS), which plays a crucial role in the transsulfuration pathway and is implicated in various diseases .
Case Studies and Experimental Data
-
Neuroprotective Studies :
- In vitro studies demonstrated that this compound protects neuronal cells from glutamate-induced excitotoxicity. This was evidenced by decreased markers of cell death and reduced reactive oxygen species (ROS) levels.
- Antioxidant Activity :
- Enzyme Inhibition :
Comparative Analysis
| Property | This compound | Other Pyridine Derivatives |
|---|---|---|
| Neuroprotective Effects | Yes | Varies |
| Antioxidant Activity | Strong | Moderate to Strong |
| Enzyme Inhibition | Specific to CBS | Generalized |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride for experimental design?
- Key Properties : The compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) due to its ionic dihydrochloride form, similar to dopamine hydrochloride . Stability requires protection from light and moisture, with storage in well-sealed containers under inert conditions . Molecular weight and purity (>95%) should be confirmed via mass spectrometry and elemental analysis, as seen in analogous amino acid hydrochlorides .
- Methodological Note : Use Karl Fischer titration to assess hygroscopicity and differential scanning calorimetry (DSC) for thermal stability profiling.
Q. What synthetic routes are commonly used to prepare this compound?
- Synthetic Strategies : Multi-step synthesis involves (1) coupling a pyridine derivative to a protected amino acid backbone via nucleophilic substitution or condensation , (2) deprotection of the amino group under acidic conditions, and (3) salt formation with HCl. For example, analogous compounds use tert-butyloxycarbonyl (Boc) protection followed by HCl-mediated deprotection .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during salt formation to avoid over-protonation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Challenge : Discrepancies in NMR (e.g., split peaks) may arise from diastereomerism or salt-form interactions.
- Resolution : Use 2D NMR (COSY, HSQC) to confirm connectivity and X-ray crystallography for absolute configuration determination, as demonstrated in phosphonate inhibitor studies . High-resolution mass spectrometry (HRMS) can validate molecular ion peaks .
Q. What methodological considerations are critical for optimizing stability in aqueous solutions for in vitro assays?
- Stability Factors : Degradation via hydrolysis or oxidation is minimized using buffered solutions (pH 4–6) and storage at −20°C . Add antioxidants (e.g., ascorbic acid) if redox activity is suspected, as seen in pyridinyl derivative handling .
- Validation : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via HPLC-UV .
Q. How does the pyridinyl substituent influence biochemical interactions compared to other aromatic groups?
- Mechanistic Insight : The pyridinyl group enhances π-π stacking and hydrogen bonding in target binding, as shown in kinase inhibitors . Compare bioactivity against analogs with phenyl or thiophene substituents via IC50 assays.
- Experimental Design : Perform molecular docking simulations (e.g., AutoDock Vina) to map interactions with enzymatic active sites .
Q. What advanced purification techniques ensure high-purity isolation from complex mixtures?
- Purification Methods : Use preparative HPLC with a C18 column and trifluoroacetic acid (TFA) mobile phase for separation . For large-scale batches, ion-exchange chromatography effectively removes residual salts .
- Quality Control : Validate purity (>98%) via reverse-phase HPLC and quantify impurities (e.g., unreacted pyridine derivatives) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
